Stearoylcarnitine

Beschreibung

General Context of Acylcarnitines in Biological Systems

Acylcarnitines are a class of molecules that are indispensable for energy production from fats. metwarebio.com They are formed when a fatty acid is attached to carnitine, an amino acid derivative. creative-proteomics.com This combination acts as a shuttle system, enabling the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondria, which are the primary sites of energy generation. metwarebio.comcreative-proteomics.com Inside the mitochondria, these fatty acids undergo a process called β-oxidation to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. creative-proteomics.com

The role of acylcarnitines extends beyond simple energy logistics. They are crucial for:

Regulating Metabolic Pathways : The balance of acylcarnitines is involved in modulating the balance between sugar and lipid metabolism within cells. nih.gov

Detoxification : By binding to excess acyl groups that can be toxic if they accumulate, acylcarnitines help to prevent cellular damage, especially during periods of metabolic stress. metwarebio.com

Maintaining Metabolic Flexibility : They help the body adapt to different energy demands, such as during fasting or exercise. metwarebio.com

Classification within Fatty Acyls and Lipid-like Molecules

Stearoylcarnitine is specifically classified within the broader category of lipids and their derivatives. lipidmaps.org It is formed from the esterification of carnitine with stearic acid, an 18-carbon saturated fatty acid. nih.gov This places it into the category of long-chain acylcarnitines. targetmol.comcaymanchem.com

The formal classification of this compound is as follows: it belongs to the class of organic compounds known as acylcarnitines. hmdb.cabovinedb.ca These are characterized by a fatty acid linked to a carnitine molecule through an ester bond. hmdb.ca According to the LIPID MAPS structure database, its classification hierarchy places it within the "Fatty Acyls" category, the "Fatty esters" main class, and the "Fatty acyl carnitines" subclass. lipidmaps.org

Below is a table detailing the chemical and classification properties of this compound.

| Property | Value |

| Chemical Formula | C25H49NO4 |

| Molecular Weight | 427.66 g/mol targetmol.com |

| IUPAC Name | (3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate nih.gov |

| Synonyms | Stearoyl-L-carnitine, Acylcarnitine C18:0, O-octadecanoyl-L-carnitine |

| Lipid Class | Fatty Acyls lipidmaps.org |

| Subclass | Fatty acyl carnitines lipidmaps.org |

| Chain Length | Long-chain acylcarnitine researchgate.net |

| Fatty Acid Component | Stearic Acid (18:0) |

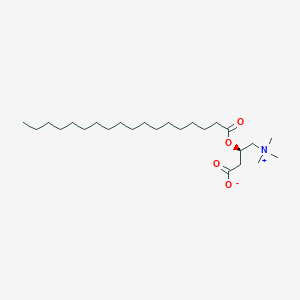

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPHNLNTJNMAEE-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314733 | |

| Record name | (-)-Stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25597-09-5 | |

| Record name | (-)-Stearoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Stearoylcarnitine

Carnitine System and Fatty Acid Transport

The carnitine system facilitates the movement of long-chain fatty acids from the cytosol across the inner mitochondrial membrane into the mitochondrial matrix. This is a multi-step enzymatic process essential for fatty acid catabolism.

The carnitine palmitoyltransferase (CPT) system is central to this transport process. CPT I, located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from a fatty acyl-CoA (such as stearoyl-CoA) to carnitine, forming a fatty acylcarnitine ester, in this case, stearoylcarnitine. This esterification is a crucial step, as fatty acyl-CoA cannot directly cross the inner mitochondrial membrane wikipedia.orghmdb.caencyclopedia.pubmedkoo.comaocs.orgwikipedia.org. CPT I's activity is regulated, notably by malonyl-CoA, a key intermediate in fatty acid synthesis, creating a reciprocal control mechanism between fatty acid synthesis and oxidation encyclopedia.pub.

Before carnitine esterification, fatty acids must first be activated. This activation is performed by acyl-CoA synthetases (ACS), a family of enzymes found on the outer mitochondrial membrane. ACS catalyzes the formation of a thioester bond between the fatty acid's carboxyl group and coenzyme A (CoA), yielding a fatty acyl-CoA wikipedia.orgencyclopedia.pubnih.gov. For long-chain fatty acids like stearic acid, the resulting stearoyl-CoA then serves as the substrate for CPT I.

Once this compound is formed, it must traverse the inner mitochondrial membrane to reach the matrix for beta-oxidation. This transport is mediated by the carnitine-acylcarnitine translocase (CACT) aocs.orgwikipedia.orgwikipedia.orgnih.govorpha.netwikidoc.orgresearchgate.netuniprot.orgmdpi.com. CACT is an antiporter protein embedded in the inner mitochondrial membrane that facilitates the exchange of one molecule of acylcarnitine (moving into the matrix) for one molecule of free carnitine (moving out of the matrix) wikipedia.orguniprot.org. This coordinated action of ACS, CPT I, CACT, and CPT II constitutes the carnitine shuttle system wikipedia.orgencyclopedia.pubyoutube.comyoutube.commdpi.com.

Mitochondrial Beta-Oxidation Integration

Upon entering the mitochondrial matrix via CACT, this compound is reconverted to stearoyl-CoA by carnitine palmitoyltransferase II (CPT II), which is located on the inner face of the inner mitochondrial membrane wikipedia.orgencyclopedia.pubaocs.orgyoutube.com. The regenerated free carnitine is then transported back to the intermembrane space by CACT to participate in further cycles of fatty acid transport. The stearoyl-CoA, now in the mitochondrial matrix, enters the beta-oxidation pathway wikipedia.orgencyclopedia.pubaocs.orgresearchgate.netmdpi.commdpi.comsmpdb.cametabolomicsworkbench.org. Beta-oxidation is a catabolic process that sequentially cleaves two-carbon units from the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, and the reducing equivalents (NADH and FADH2) fuel the electron transport chain for ATP synthesis encyclopedia.pubaocs.orgmdpi.com.

Endogenous Synthesis Pathways

Carnitine, the backbone of this compound, is synthesized endogenously in humans, primarily in the liver and kidneys, from the amino acids lysine (B10760008) and methionine wikipedia.orgmdpi.comrsc.org. While dietary intake contributes significantly to carnitine levels, endogenous synthesis ensures a basal supply wikipedia.orgmdpi.comnih.gov.

The synthesis of this compound involves the esterification of stearic acid (an 18-carbon saturated fatty acid) with carnitine. Stearic acid itself can be synthesized endogenously or derived from the elongation of shorter-chain fatty acids, such as palmitic acid (a 16-carbon saturated fatty acid) nih.govresearchgate.netresearchgate.netimrpress.comimrpress.comresearchgate.net. Research indicates that the heart tissue possesses the enzymatic machinery for fatty acid chain elongation. Specifically, enzymes like ELOVL6 catalyze the elongation of palmitic acid to stearic acid within the heart. Studies have shown that when rat hearts are perfused with palmitate, substantial amounts of palmitoylcarnitine (B157527) and this compound are formed, suggesting that a portion of the perfused palmitic acid undergoes direct chain elongation to stearate, which is then esterified to carnitine nih.govresearchgate.netebi.ac.uk. This process is likely localized to sites with access to carnitine palmitoyltransferase, such as the mitochondria nih.gov.

The endogenous synthesis of L-carnitine begins with the amino acid lysine. Nε-trimethyllysine (TML), derived from protein degradation, is the initial substrate. The pathway involves several enzymatic steps:

Nε-trimethyllysine hydroxylase (TMLD): Hydroxylates TML to 3-hydroxy-Nε-trimethyllysine (HTML) mdpi.comrsc.orgnih.govwikipedia.org.

3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA): Cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine (B1666218) rsc.orgnih.govwikipedia.org.

4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH): Oxidizes TMABA to γ-butyrobetaine rsc.orgnih.govwikipedia.org.

γ-butyrobetaine hydroxylase (γBBH): Catalyzes the final hydroxylation of γ-butyrobetaine to L-carnitine mdpi.comrsc.orgnih.govwikipedia.org.

This de novo synthesis pathway ensures a continuous supply of carnitine, which is then available for esterification with fatty acids like stearic acid to form this compound.

Cellular and Subcellular Localization and Transport Mechanisms

Subcellular Distribution

Stearoylcarnitine, an acylcarnitine, is found in various cellular and subcellular compartments, reflecting its central role in fatty acid metabolism. Its distribution is intrinsically linked to the transport and oxidation of long-chain fatty acids. The primary locations of this compound include the mitochondria, cytosol, extracellular space, and cellular membranes. hmdb.ca

Mitochondria: The mitochondrion is a key site for this compound's function. hmdb.ca It is transported into the mitochondrial matrix to deliver stearoyl-CoA for β-oxidation, a major pathway for cellular energy production. hmdb.caresearchgate.net The presence of this compound within mitochondria is transient, as it is converted back to stearoyl-CoA for metabolic processing. bioblast.at

Cytosol: this compound is formed in the cytosol from stearoyl-CoA and carnitine. hmdb.cafrontiersin.org The cytosol acts as a pool for carnitine and the site where long-chain fatty acids are activated to their CoA esters before being esterified to carnitine. researchgate.net

Extracellular: this compound is also detected in extracellular fluids, such as blood plasma. hmdb.caresearchgate.net Its presence in the extracellular space can be indicative of metabolic states and has been studied as a potential biomarker for certain conditions. researchgate.netmedchemexpress.com

Membrane and Cell Membrane: this compound is associated with cellular membranes, including the plasma membrane. hmdb.ca Its amphipathic nature, with a long hydrophobic fatty acid chain and a polar carnitine headgroup, facilitates its interaction with and transport across biological membranes. vulcanchem.com The transport of long-chain fatty acids, the precursors to this compound, across the cell membrane is a regulated process involving specific protein transporters. nih.gov

Interactive Data Table: Subcellular Distribution of this compound

| Subcellular Location | Primary Role Related to this compound | Reference |

| Mitochondria | Site of β-oxidation of the stearoyl group for energy production. | hmdb.ca |

| Cytosol | Location of this compound synthesis from stearoyl-CoA and carnitine. | hmdb.ca |

| Extracellular | Found in biofluids like blood; levels can serve as metabolic biomarkers. | hmdb.ca |

| Membrane | Interacts with and is transported across cellular and organellar membranes. | hmdb.ca |

| Cell Membrane | Involved in the overall cellular uptake and release of long-chain fatty acids. | hmdb.ca |

Membrane Transport Facilitation via the Carnitine System

The transport of this compound, particularly across the mitochondrial membranes, is a critical process facilitated by the carnitine shuttle system. This system is essential because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs like stearoyl-CoA. researchgate.netresearchgate.netnih.gov

The carnitine shuttle involves a series of coordinated steps and key protein components:

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of stearoyl-CoA and carnitine into this compound and Coenzyme A. researchgate.netnih.govwikipedia.org This is a rate-limiting step in long-chain fatty acid oxidation. researchgate.netwikipedia.org

Carnitine/Acylcarnitine Translocase (CACT): Also known as SLC25A20, this carrier protein is embedded in the inner mitochondrial membrane. researchgate.netunibas.it It facilitates the transport of this compound from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine. frontiersin.orgresearchgate.netunibas.it

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction catalyzed by CPT1. bioblast.atnih.govcdnsciencepub.com It converts this compound and Coenzyme A back into stearoyl-CoA and carnitine within the mitochondrial matrix. bioblast.atnih.govcdnsciencepub.com The regenerated stearoyl-CoA can then enter the β-oxidation pathway. researchgate.net

This intricate shuttle system ensures a continuous supply of long-chain fatty acids for energy production within the mitochondria while maintaining distinct pools of Coenzyme A in the cytosol and mitochondria. bevital.no

Interactive Data Table: Key Components of the Carnitine System for this compound Transport

| Component | Location | Function | Reference |

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts stearoyl-CoA to this compound. | researchgate.netwikipedia.org |

| Carnitine/Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports this compound into the matrix and carnitine out. | researchgate.netunibas.it |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts this compound back to stearoyl-CoA in the matrix. | bioblast.atcdnsciencepub.com |

Role in Metabolic Homeostasis and Dysregulation Mechanistic Insights

Modulation of Lipid Metabolism

The metabolism of lipids, particularly fatty acids, is a primary domain influenced by stearoylcarnitine. Its transport function is central to how cells utilize fatty acids for energy.

Integration with Fatty Acid Oxidation

This compound is a key intermediate in the process of fatty acid oxidation (FAO), specifically the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation ontosight.aihmdb.caarvojournals.orglibretexts.orgnih.govmetwarebio.com. This process is facilitated by the carnitine palmitoyltransferase (CPT) enzyme system, with CPT1 acting as the rate-limiting enzyme in transferring fatty acyl-CoA esters across the inner mitochondrial membrane via carnitine conjugation hmdb.calibretexts.orgnih.govmedkoo.comnih.gov. Elevated levels of this compound are observed in conditions characterized by impaired fatty acid oxidation, such as carnitine palmitoyltransferase II (CPT II) deficiency hmdb.camedkoo.com. Furthermore, this compound can be synthesized in cardiac tissue from palmitate through fatty acid chain elongation, indicating its integration into complex lipid metabolic networks within specific tissues nih.govebi.ac.uk. Its presence in higher amounts has also been noted in metabolic disorders like celiac disease and pulmonary arterial hypertension hmdb.camedkoo.comahajournals.orgdiva-portal.org.

| Condition/Context | This compound Level | Reference(s) |

|---|---|---|

| CPT II Deficiency | Increased | hmdb.camedkoo.com |

| Celiac Disease | Associated with | hmdb.camedkoo.com |

| Pulmonary Arterial Hypertension | Elevated | ahajournals.orgdiva-portal.org |

| Type 2 Diabetes (β-cells) | Accumulates | medchemexpress.com |

| Gestational Diabetes Offspring | Elevated | ahajournals.org |

| Heart Failure (HF+FAT group) | Elevated | oup.com |

| Excessive Lipolysis (High Group) | Elevated | nih.govplos.org |

| Chronic Fatigue Syndrome | Increased | diva-portal.orgresearchgate.net |

Influence on Mitochondrial Energy Metabolism and ATP Synthesis

The transport of fatty acids into mitochondria by this compound is essential for generating ATP through oxidative phosphorylation ontosight.aiarvojournals.orglibretexts.orgnih.govmetwarebio.comontosight.ai. Disruptions in this process, such as the accumulation of this compound, can impair mitochondrial function. In pancreatic β-cells, elevated this compound levels have been shown to lead to energy deficiency by excessive beta-oxidation, depletion of TCA cycle metabolites, and impaired oxidative phosphorylation, ultimately arresting insulin (B600854) synthesis in models of type 2 diabetes medchemexpress.com. Similarly, in conditions like heart failure, increased long-chain acylcarnitines, including this compound, correlate with reduced mitochondrial respiration and impaired energy production ahajournals.orgoup.com. This suggests that this compound's role is not merely transport but also a determinant of mitochondrial efficiency.

Impact on Lipid Droplet Dynamics and Lipotoxicity

While direct evidence on this compound's specific influence on lipid droplet dynamics is limited in the provided snippets, its accumulation is strongly associated with lipotoxicity and cellular dysfunction in metabolic diseases ahajournals.orgmedchemexpress.com. The disruption of mitochondrial fatty acid oxidation due to excessive this compound can lead to the buildup of lipid intermediates, contributing to cellular stress and damage. In type 2 diabetes, its accumulation in β-cells impairs energy metabolism, leading to dysfunction medchemexpress.com. In cardiovascular diseases, elevated long-chain acylcarnitines are linked to impaired cardiac function, suggesting a role in the lipotoxic mechanisms that compromise cell viability and performance ahajournals.org.

Involvement in Carbohydrate Metabolism and Glucose Homeostasis

This compound's influence extends to carbohydrate metabolism and the maintenance of glucose homeostasis, primarily through its impact on insulin secretion and sensitivity.

Accumulation of this compound in pancreatic β-cells is linked to impaired insulin synthesis and secretion, contributing to the development of type 2 diabetes medchemexpress.comnih.gov. Higher levels of long-chain acylcarnitines, including this compound, are generally associated with insulin resistance metwarebio.comdiva-portal.orgnih.govnih.gov. Conversely, strategies aimed at reducing the accumulation of these long-chain acylcarnitines have shown promise in improving insulin sensitivity and enhancing glucose uptake nih.gov. The interplay between fatty acid metabolism and glucose regulation highlights this compound's role as a potential biomarker and mediator in conditions like diabetes medchemexpress.comahajournals.orgnih.gov.

Regulation of Cellular Processes and Signaling Mechanisms

This compound also acts as a modulator of key cellular signaling pathways, notably influencing the activity of Protein Kinase C (PKC).

Protein Kinase C (PKC) Inhibition and Modulation

This compound is recognized as a modulator and inhibitor of Protein Kinase C (PKC) medchemexpress.comscbt.commedchemexpress.comoup.comgoogle.comnih.govplos.orgresearchgate.netresearchgate.net. It exerts its effects by interacting with PKC, influencing its membrane localization and activation state, and potentially stabilizing specific enzyme conformations scbt.com. This modulation can alter the catalytic activity of PKC, thereby impacting downstream signaling cascades involved in various cellular functions, including cell growth, differentiation, and inflammatory responses scbt.comgoogle.com. For instance, this compound has been utilized in research to investigate the role of PKC in neuronal signaling and neurite outgrowth, where it demonstrated inhibitory effects google.com. It has also been shown to restore cellular responses disrupted by other agents, suggesting a regulatory role in complex signaling networks oup.complos.org.

| Agent/Condition | This compound's Effect on PKC Activity | Reference(s) |

|---|---|---|

| General Modulation/Inhibition | Inhibitor/Modulator | medchemexpress.comscbt.commedchemexpress.com |

| Neurite Outgrowth Studies (Rat CGNs) | Inhibitory | google.com |

| TPA-induced Refractory State (Mouse Epidermis) | Restorative (less effective than palmitoylcarnitine) | oup.com |

| rT3-induced Calcium Uptake (Rat Sertoli Cells) | Inhibitory | plos.org |

Compound List

The following compounds were mentioned in the context of this article:

Lecithin (B1663433) Cholesterol Acyltransferase (LCAT) Inhibition

Lecithin cholesterol acyltransferase (LCAT) is a critical enzyme in reverse cholesterol transport, catalyzing the esterification of cholesterol with fatty acids derived from phosphatidylcholine. This process is essential for the maturation of high-density lipoproteins (HDLs) and the removal of excess cholesterol from peripheral tissues nih.govnih.gov. Research has demonstrated that long-chain fatty acid esters of carnitine, including this compound, act as inhibitors of LCAT activity.

Specifically, this compound has been shown to inhibit LCAT in the plasma of rats and rabbits. This inhibition is concentration-dependent and is observed with acylcarnitines possessing acyl chains of 12 carbons or longer medchemexpress.commedchemexpress.eumedchemexpress.comaminer.orgabmole.cnmedchemexpress.commimedb.orgroyalsocietypublishing.org. Notably, studies indicate that this compound does not inhibit LCAT in human plasma, suggesting species-specific differences in the structure or function of human LCAT compared to its rodent counterparts aminer.org. The precise mechanism by which this compound inhibits LCAT in these species is an area of ongoing investigation, but it highlights a potential role for acylcarnitines in modulating lipid metabolism through enzyme inhibition.

Table 1: Species Specificity of LCAT Inhibition by this compound

| Species | LCAT Inhibition by this compound | Reference(s) |

| Rat | Inhibitory | medchemexpress.comaminer.org |

| Rabbit | Inhibitory | medchemexpress.comaminer.org |

| Human | Not Inhibitory | aminer.org |

Glycine (B1666218) Transporter 2 (GlyT2) Modulation

Glycine transporter 2 (GlyT2) is a crucial protein responsible for the reuptake of glycine, a primary inhibitory neurotransmitter in the spinal cord and brainstem aups.org.auwikipedia.org. Modulation of GlyT2 activity is of therapeutic interest, as inhibitors of this transporter have demonstrated analgesic effects in animal models aups.org.au. This compound has been identified as a modulator of GlyT2, acting as a less potent inhibitor compared to other acylcarnitines like oleoyl-L-carnitine medchemexpress.commedchemexpress.eumedchemexpress.comabmole.cnmedchemexpress.comaups.org.aunih.gov.

Studies indicate that stearoyl-L-carnitine chloride can inhibit glycine responses, with reported effects such as 16.8% inhibition at concentrations up to 3 μM medchemexpress.eu. The interaction of acylcarnitines with GlyT2 is thought to involve binding sites on the transporter, potentially within extracellular loop 3 (EL3), which is exposed to the lipid membrane aups.org.au. While this compound exhibits inhibitory activity, other related compounds, such as oleoyl-L-carnitine (C18:1-carnitine), are recognized as more potent and efficacious noncompetitive inhibitors of GlyT2 aups.org.aunih.gov. The differential potency among acylcarnitines suggests that both the lipid tail and the headgroup structure contribute to the inhibitory activity against GlyT2.

Table 2: Comparative Inhibition of GlyT2 by Acylcarnitines

| Compound | GlyT2 Inhibition Potency | IC50 (μM) | Reference(s) |

| This compound | Less potent inhibitor | Not specified | medchemexpress.commedchemexpress.eumedchemexpress.comabmole.cnmedchemexpress.com |

| Oleoyl-L-carnitine | Potent inhibitor | 0.34 | aups.org.au |

| N-Arachidonylglycine | Inhibitor | 5.1 | medchemexpress.comfrontiersin.org |

Novel Signaling Routes via Protein Acylation (e.g., Stearoylation of C18:0)

Protein acylation, particularly fatty acylation, is a post-translational modification where fatty acids are covalently attached to proteins. This process significantly influences protein function, trafficking, subcellular localization, and protein-protein interactions researchgate.netnih.govnih.govcaymanchem.com. Stearic acid (C18:0) is a saturated fatty acid that can be utilized for protein stearoylation, a specific type of fatty acylation.

This compound, by virtue of its stearoyl moiety, is linked to cellular signaling pathways. It has been identified as an inhibitor of Protein Kinase C (PKC) medchemexpress.comabmole.cnmedchemexpress.combiosave.com. PKC is a family of enzymes that play critical roles in signal transduction pathways, regulating a wide array of cellular processes including cell growth, differentiation, and metabolism. The inhibition of PKC by this compound represents a potential signaling route through which this acylcarnitine can exert its cellular effects. Furthermore, the broader concept of protein stearoylation, where the C18:0 fatty acid is directly attached to proteins, is recognized as a mechanism that can dramatically affect protein function researchgate.net. While direct evidence of this compound acting as a stearoyl donor for protein acylation is not explicitly detailed, its role as a PKC inhibitor points to its involvement in cellular signaling cascades.

Interplay with Amino Acid Metabolism

The metabolism of carnitine and its derivatives is closely intertwined with amino acid metabolism. L-carnitine itself is synthesized in the human body from the essential amino acids L-lysine and L-methionine nih.govnih.govoregonstate.edu. This biosynthesis pathway highlights the fundamental link between amino acid availability and carnitine homeostasis.

Acylcarnitines, including this compound, are formed by conjugating L-carnitine with acyl groups derived from fatty acids, and they play a role in the metabolism of branched-chain amino acids and related metabolic pathways bevital.no. The carnitine pool, and specifically the balance of different acylcarnitines, can influence cellular energy metabolism, which in turn affects amino acid utilization. For instance, L-carnitine treatment has been observed to alter amino acid metabolism by reducing the reliance on glucogenic and ketogenic amino acids for the TCA cycle, potentially increasing levels of certain amino acids due to enhanced fatty acid oxidation karger.com.

Table 3: Amino Acid Precursors and Acylcarnitine Metabolism

| Metabolic Component | Role/Relationship | Reference(s) |

| L-Lysine | Essential amino acid precursor for L-carnitine biosynthesis. | nih.govoregonstate.edu |

| L-Methionine | Essential amino acid precursor for L-carnitine biosynthesis. | nih.govoregonstate.edu |

| Acylcarnitines (e.g., this compound) | Formed by conjugating L-carnitine with fatty acids. Involved in fatty acid metabolism and branched-chain amino acid metabolism. Accumulation can impair insulin synthesis and is associated with insulin resistance. | nih.govbevital.no |

| L-Carnitine Metabolism | Influences insulin sensitivity and hormonal regulation. Deficiencies can be linked to defects in amino acid metabolism. | nih.govoregonstate.edu |

| L-Carnitine Treatment | Can affect amino acid metabolism by influencing substrate utilization in the TCA cycle, potentially altering levels of certain amino acids. | karger.com |

Compound Name List:

this compound

L-carnitine

L-lysine

L-methionine

Stearic acid

Palmitic acid

Oleic acid

Oleoyl-L-carnitine

Palmitoylcarnitine

Acetylcarnitine

Lecithin cholesterol acyltransferase (LCAT)

Phosphatidylcholine

Cholesterol

High-density lipoproteins (HDLs)

Glycine

Glycine transporter 2 (GlyT2)

Protein Kinase C (PKC)

N-Arachidonylglycine

N-arachidonyl L-alanine

N-arachidonyl GABA

Interactions with Macromolecules and Regulatory Networks

Interactions with Enzyme Systems and Substrate Specificity

Stearoylcarnitine is intrinsically linked to the carnitine system, a crucial pathway for fatty acid metabolism. The carnitine palmitoyltransferase (CPT) enzyme system, comprising CPT1 and CPT2, along with the carnitine-acylcarnitine translocase (CACT), is central to the transfer of long-chain fatty acids from the cytosol into the mitochondrial matrix for beta-oxidation hmdb.caresearchgate.net.

Carnitine Palmitoyltransferases (CPT1 and CPT2): CPT1, located on the outer mitochondrial membrane, catalyzes the rate-limiting step in fatty acid oxidation (FAO) by esterifying fatty acids with carnitine, forming acylcarnitines nih.gov. CPT1 and CPT2 are specific for long-chain fatty acyl-CoAs, generally those with 8 to 18 carbon atoms mdpi.com. Studies indicate that CPT exhibits broad fatty acyl chain-length specificity, with highest activity observed for myristoyl and palmitoyl (B13399708) groups cdnsciencepub.com. Specifically, this compound, derived from stearic acid (an 18-carbon fatty acid), demonstrates a lower K'm value (1.9 x 10-4 M) compared to shorter-chain acylcarnitines, suggesting efficient interaction with CPT enzymes cdnsciencepub.com. CPT2, located on the inner mitochondrial membrane, reconverts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, enabling their entry into the beta-oxidation pathway researchgate.net. CPTII, in particular, shows high specificity for the transfer of long-chain fatty acyl groups from acylcarnitine derivatives to CoA-SH, with peak activity observed for palmitoyl and stearoyl groups researchgate.net.

Acyl-CoA Synthetase (ACS): Acyl-CoA synthetases are enzymes responsible for activating fatty acids by converting them into acyl-CoA thioesters, a prerequisite for their subsequent metabolism frontiersin.org. ACS enzymes, in conjunction with the carnitine system, facilitate the transfer of fatty acyl groups for beta-oxidation hmdb.ca. Long-chain acyl-CoA synthetases (LACSs) specifically activate long-chain and very-long-chain fatty acids frontiersin.org.

Other Enzymatic Interactions: this compound has also been identified as an inhibitor or modulator of other enzyme systems. It can inhibit lecithin (B1663433) cholesterol acyltransferase (LCAT) in rat and rabbit plasma medchemexpress.com. Furthermore, it acts as a modulator of protein kinase C (PKC), a family of enzymes involved in various cellular functions medchemexpress.comscbt.com.

Table 1: this compound Interactions with Key Enzymes

| Enzyme | Interaction Type | Specificity/Notes | Reference(s) |

| Carnitine Palmitoyltransferase I (CPT1) | Substrate/Transport | Specific for long-chain fatty acids (C8-C18); Rate-limiting step in fatty acid oxidation (FAO). K'm for this compound: 1.9 x 10-4 M. | nih.govmdpi.comcdnsciencepub.com |

| Carnitine Palmitoyltransferase II (CPT2) | Substrate/Transport | Specific for long-chain fatty acids; Converts acylcarnitine to acyl-CoA in mitochondrial matrix. High specificity for palmitoyl and stearoyl groups. | researchgate.netmdpi.comcdnsciencepub.comresearchgate.net |

| Acyl-CoA Synthetase (ACS) | Activation of fatty acids | Activates fatty acids to acyl-CoA thioesters; involved in fatty acid transfer. LACSs specifically convert long-chain/very-long-chain FAs. | hmdb.cafrontiersin.org |

| Lecithin Cholesterol Acyltransferase (LCAT) | Inhibitor | Inhibits LCAT activity in rat and rabbit plasma. | medchemexpress.com |

| Protein Kinase C (PKC) | Inhibitor/Modulator | Acts as a modulator of PKC activity. | medchemexpress.comscbt.com |

Integration into Metabolic Regulatory Networks

This compound is a key intermediate in the regulation of cellular energy metabolism, particularly through its role in fatty acid beta-oxidation. Its levels and metabolic fate are tightly integrated into broader regulatory networks that govern energy homeostasis and cellular function.

Fatty Acid Beta-Oxidation and Energy Production: As a long-chain acylcarnitine, this compound facilitates the transport of stearic acid, an 18-carbon saturated fatty acid, into the mitochondrial matrix researchgate.netmdpi.comontosight.ai. Once inside, it is reconverted to stearoyl-CoA and enters the beta-oxidation cycle, yielding acetyl-CoA, which then enters the citric acid cycle for ATP production mdpi.comontosight.ai. This process is fundamental for energy supply in tissues with high energy demands, such as the heart and skeletal muscle ontosight.ai.

Metabolic Disorders and Disease Links: Aberrant levels of this compound are associated with several metabolic disorders. In models of type 2 diabetes (T2D), this compound accumulation in pancreatic beta cells has been linked to the arrest of insulin (B600854) synthesis and energy deficiency medchemexpress.com. In offspring exposed to gestational diabetes mellitus (GDM), elevated this compound in serum and cardiac tissue correlates with mitochondrial dysfunction and impaired cardiomyocyte metabolic flux, contributing to cardiovascular disease development ahajournals.org. Furthermore, this compound is recognized as a metabolomics biomarker for Parkinson's disease medchemexpress.comuniversiteitleiden.nl and is found in increased amounts in patients with carnitine palmitoyltransferase (CPT) II deficiency hmdb.ca. It has also been implicated in Gulf War Illness (GWI) due to symptomatic similarities with chronic fatigue syndrome researchgate.net.

Regulation of Signaling Pathways: Beyond its direct role in fatty acid transport, this compound can influence cellular signaling. Its inhibitory effect on LCAT impacts cholesterol esterification, while its modulation of PKC activity can alter various downstream signaling cascades involved in cell growth, differentiation, and secretion medchemexpress.comscbt.com. Accumulation of long-chain acylcarnitines, including this compound, has been shown to inhibit iNKT cell expansion and promote cellular senescence nih.gov.

Table 2: this compound in Metabolic Networks and Disease Contexts

| Metabolic Role/Network | Associated Condition/Context | Specific Effect/Observation | Reference(s) |

| Fatty Acid Beta-Oxidation | Energy Production | Transport of stearic acid into mitochondria for energy generation; entry into beta-oxidation pathway. | researchgate.netmdpi.comontosight.ai |

| Type 2 Diabetes (T2D) | Pancreatic Beta Cells | Accumulation leads to insulin synthesis arrest and energy deficiency in T2D mouse models. | medchemexpress.com |

| Parkinson's Disease | Biomarker | Identified as a metabolomics biomarker. | medchemexpress.comuniversiteitleiden.nl |

| Gestational Diabetes Mellitus (GDM) Offspring | Cardiac Metabolism | Elevated levels in serum and cardiac tissue associated with mitochondrial dysfunction and impaired cardiomyocyte metabolic flux. | ahajournals.org |

| CPT II Deficiency | Inborn Error of Metabolism | Found in significantly greater amounts in patients compared to controls. | hmdb.ca |

| Gulf War Illness (GWI) | Potential Biomarker | Increased levels observed; symptomatic similarities with chronic fatigue syndrome suggest potential biomarker role. | researchgate.net |

Linkages to Systems Biology Approaches in Metabolic Contexts

The study of this compound's role in metabolism is increasingly integrated into systems biology frameworks, leveraging advanced analytical techniques and computational modeling to understand its complex interactions within cellular networks.

Metabolomics and Biomarker Discovery: Metabolomics, the large-scale study of metabolites within a biological system, has been instrumental in identifying this compound's significance. It has been recognized as a metabolomics biomarker for Parkinson's disease medchemexpress.comuniversiteitleiden.nl. In studies of gestational diabetes mellitus (GDM) offspring, elevated this compound levels in serum and cardiac tissue were revealed through metabolomic profiling, correlating with observed cardiac dysfunction ahajournals.org. Metabolomics provides a crucial link between genotype, phenotype, and environmental exposures, offering insights into disease mechanisms nih.gov.

Systems Biology and Network Integration: Metabolomics is a core component of systems biology, complementing genomics, transcriptomics, and proteomics to provide a holistic understanding of cellular functions and disease phenotypes nih.gov. By analyzing the complete set of metabolites, systems biology approaches elucidate complex molecular mechanisms and regulatory networks nih.gov. This compound's involvement in multiple metabolic pathways highlights its integration into these broader systems.

Flux Balance Analysis (FBA): Flux Balance Analysis (FBA) is a constraint-based computational method widely used in systems biology to model and simulate cellular metabolism nih.govnih.govwikipedia.org. FBA utilizes genome-scale metabolic network reconstructions, which detail all known biochemical reactions and their associated genes, to predict the flow of metabolites through these networks nih.govwikipedia.org. By applying stoichiometric constraints and optimizing objective functions (e.g., biomass production), FBA can predict organism growth rates and the production of specific metabolites nih.govwikipedia.org. This compound's role in fatty acid transport and beta-oxidation makes it a relevant component in FBA models aiming to understand energy metabolism and its regulation under various conditions.

Table 3: this compound in Systems Biology and Omics Approaches

| Omics/Systems Biology Approach | Application/Context | Key Findings/Role | Reference(s) |

| Metabolomics | Biomarker Discovery | Biomarker for Parkinson's Disease; Elevated profile in GDM offspring linked to cardiac dysfunction. | medchemexpress.comahajournals.orguniversiteitleiden.nl |

| Systems Biology | Network Integration and Understanding | Complements other omics (genomics, transcriptomics, proteomics) to elucidate disease mechanisms and cellular networks. | nih.gov |

| Flux Balance Analysis (FBA) | Metabolic Modeling and Simulation | Mathematical method to simulate cellular metabolism using genome-scale reconstructions; predicts metabolite flow. | nih.govnih.govwikipedia.org |

| Metabolic Network Reconstruction | Computational Biology | Models all known biochemical reactions and genes in an organism, providing a framework for metabolic analysis. | nih.govwikipedia.org |

Pathophysiological Mechanisms Involving Stearoylcarnitine in Research Models

Type 2 Diabetes Mouse Models and β-Cell Dysfunction

Research indicates a strong correlation between elevated levels of acylcarnitines, including stearoylcarnitine, and the development of type 2 diabetes (T2D) nih.govnih.govresearchgate.net. Studies in mouse models of T2D have shown that this compound accumulates in pancreatic beta cells cornell.edunih.gov. This accumulation is linked to an arrest in insulin (B600854) synthesis and can lead to energy deficiency within the beta cells due to excessive beta-oxidation, potentially depleting tricarboxylic acid (TCA) cycle metabolites and impairing oxidative phosphorylation cornell.edunih.gov.

Specific findings in mouse models suggest that this compound's accumulation impairs insulin synthesis nih.gove-dmj.org. This impairment contributes to beta-cell dysfunction, a hallmark of T2D, where the cells fail to secrete adequate insulin in response to glucose cornell.edunih.gov. The proposed mechanism involves an imbalance between insulin synthesis and secretion, leading to a combined failure of beta-cell function cornell.edunih.gov. Data indicate that this compound progressively increases as insulin content decreases in islets during the development of diabetes in mice, affecting both prediabetic and diabetic stages nih.gov.

Cancer Models (e.g., Breast Cancer Xenograft, Lung Cancer Mouse Model)

In cancer research, alterations in carnitine metabolism, including the levels of specific acylcarnitines like this compound, have been observed. Metabolomic studies in mouse models of Lewis lung carcinoma have identified changes in this compound levels, suggesting a role in the metabolic reprogramming of these tumors royalsocietypublishing.org. Similarly, research on breast cancer xenograft mouse models indicates that carnitine metabolism, including long-chain acylcarnitines, is reprogrammed in cancer tissues thno.org. These alterations suggest that the beta-oxidation pathway, mediated by the carnitine system, is modified in breast cancer, potentially influencing tumor cell metabolism and growth thno.org.

Hypoxic-Ischemic Brain Injury Mouse Models

In neonatal hypoxic-ischemic brain injury (HIBI) mouse models, acylcarnitine levels, including this compound, have been found to be altered in brain tissues nih.govresearchgate.net. Following HIBI, which leads to ATP depletion and mitochondrial dysfunction, this compound has been observed to increase in the cortex, striatum, and cerebellum nih.govresearchgate.net. This increase is hypothesized to be a consequence of hypoxia inhibiting oxidative phosphorylation and beta-oxidation, leading to the accumulation of fatty acids and acylcarnitines within mitochondria nih.gov. While plasma acylcarnitine profiles may reflect muscle changes more than brain changes, the observed alterations in brain acylcarnitines suggest a potential role for carnitine metabolism in the pathophysiology of HIBI nih.govresearchgate.net.

Pulmonary Arterial Hypertension Models

Research in pulmonary arterial hypertension (PAH) models and patients has revealed significant alterations in acylcarnitine profiles. Studies indicate an accumulation of long-chain acylcarnitines, such as this compound, in the context of PAH bmj.combmj.complos.orgahajournals.orgresearchgate.net. This accumulation suggests incomplete mitochondrial fatty acid oxidation (FAO), potentially due to FAO flux outpacing the TCA cycle bmj.combmj.complos.org.

In a human PAH study, a step-up in trans-right ventricle (RV) this compound gradients was observed, indicating incomplete mitochondrial beta-oxidation in the hypertensive RV bmj.com. This incomplete oxidation can lead to lipotoxicity, characterized by effects such as cardiomyocyte apoptosis and activation of pro-inflammatory signaling, which are hallmarks of heart failure bmj.combmj.com. Furthermore, decreased levels of long-chain acylcarnitines, including this compound, have been noted in pre-pulmonary hypertension (pre-PH) rat lungs, suggesting disrupted fatty acid transport to mitochondria researchgate.net.

Implications in Specific Tissue/Organ Pathology

Pancreatic Beta Cells

The role of this compound in pancreatic beta-cell pathology is particularly evident in the context of type 2 diabetes nih.govnih.govresearchgate.netcornell.edunih.gov. As detailed in section 6.3.1, this compound accumulation within beta cells has been directly linked to impaired insulin synthesis and secretion cornell.edunih.gov. This impairment stems from excessive beta-oxidation, which can lead to energy deficiency by depleting TCA cycle intermediates and hindering oxidative phosphorylation cornell.edunih.gov.

Research indicates that this compound can arrest insulin synthesis and contribute to the energy deficit in beta cells cornell.edunih.gov. This metabolic dysregulation disrupts the delicate balance required for glucose-stimulated insulin secretion (GSIS), a critical function of beta cells. The progression of T2D is characterized by a decline in beta-cell function, and the observed accumulation of this compound in these cells in mouse models highlights its contribution to this pathological process nih.gov.

Myocardium and Cardiac Function

This compound is intrinsically linked to cardiac energy metabolism, primarily through its role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation researchgate.netresearchgate.net. This process is crucial for ATP production, which fuels myocardial contraction. In conditions of heart failure, alterations in carnitine metabolism, including changes in acylcarnitine levels, have been observed. Specifically, elevated levels of certain long-chain acylcarnitines, including this compound, have been associated with impaired cardiac function and poor prognosis in patients with heart failure and coronary artery disease researchgate.netmdpi.comoup.com. Conversely, some studies suggest that interventions aimed at improving carnitine status or fatty acid oxidation may positively impact cardiac function researchgate.net.

Research into ex vivo heart perfusion models has also identified dynamic metabolic changes, including alterations in this compound, that correlate with a decline in myocardial functional performance frontiersin.orguj.edu.pl. This suggests that disruptions in fatty acid transport and metabolism, as indicated by this compound levels, can directly impact the heart's ability to function.

Central Nervous System Neuroglia and Neuronal Activity

Within the central nervous system (CNS), fatty acid metabolism is critical for neuronal function and the maintenance of glial cells. Carnitine palmitoyltransferases (CPTs), enzymes involved in converting fatty acyl-CoAs to acylcarnitines like this compound, have specific expression patterns in the brain nih.gov. Studies indicate that CPT1a, an isoform involved in fatty acid oxidation, is expressed in astrocytes and neural progenitor cells, suggesting a role in supporting energy metabolism within these cell types nih.gov.

Alterations in acylcarnitine profiles, including this compound, have been noted in models of neuroinflammation and neurodegenerative diseases like Parkinson's disease actanaturae.ruactanaturae.ruuniversiteitleiden.nlmdpi.com. In models of LPS-induced neuroinflammation, this compound has been detected surrounding inflammation regions, suggesting its involvement in the inflammatory response or as a consequence of mitochondrial dysfunction mdpi.com. The precise mechanisms by which this compound influences neuroglia and neuronal activity are still under investigation, but its role in energy substrate availability and potential signaling pathways is a focus of research.

Sperm Metabolism and Mobility

This compound plays a role in sperm energy metabolism, contributing to sperm motility and fertility oup.comresearchgate.net. Sperm cells rely heavily on mitochondrial oxidative phosphorylation for energy, and fatty acid oxidation is a key pathway for ATP production researchgate.net. Studies have shown that sperm from high-mobility phenotypes exhibit higher oxygen consumption and this compound content compared to those from average males, indicating a crucial role for mitochondria and carnitine derivatives in sperm function oup.com.

Research has correlated specific acylcarnitine levels, including this compound, with sperm quality parameters. For instance, higher this compound content has been linked to enhanced sperm mobility and potentially fertility oup.com. Conversely, disruptions in carnitine metabolism may impact sperm energy production and motility.

Identification as a Research Biomarker in Metabolomics Studies

This compound has emerged as a significant research biomarker in metabolomics studies for several complex diseases, notably Parkinson's Disease and Preeclampsia.

Parkinson's Disease

Metabolomic analyses have identified this compound as a potential biomarker for Parkinson's disease (PD) actanaturae.ruactanaturae.rumedchemexpress.commedchemexpress.cn. Studies investigating metabolic profiles in PD patients and animal models have revealed altered levels of various acylcarnitines, including this compound, in brain tissue, plasma, and cerebrospinal fluid actanaturae.ruactanaturae.ru. These changes are often linked to mitochondrial dysfunction, energy deficiency, and oxidative stress, which are hallmarks of PD pathogenesis actanaturae.ruactanaturae.ru. The specific alterations in this compound levels may reflect underlying metabolic dysregulation in dopaminergic neurons or broader cellular energy deficits associated with the disease actanaturae.ruactanaturae.ru.

Preeclampsia

In the context of pregnancy, this compound has been identified as a promising metabolomic biomarker for the prediction of preeclampsia (PE) frontiersin.orgfrontiersin.orgmolnova.comnih.govfishersci.firesearchgate.net. Research utilizing first-trimester maternal serum has shown that this compound levels are significantly different in women who later develop early-onset PE (EO-PE) and late-onset PE (LO-PE) compared to unaffected pregnancies nih.govresearchgate.netresearchgate.net. Incorporating this compound into prediction models, alongside established clinical factors and biomarkers like maternal characteristics, mean arterial pressure, PAPPA, and PlGF, has demonstrated an improvement in the predictive accuracy for both EO-PE and LO-PE frontiersin.orgnih.govresearchgate.netresearchgate.net. While these findings highlight this compound's potential, further validation is needed for clinical implementation frontiersin.orgresearchgate.net.

Analytical Methodologies for Stearoylcarnitine Research

Mass Spectrometry-Based Techniques

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the cornerstone for acylcarnitine analysis due to its high sensitivity and specificity.

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

Flow injection analysis coupled with tandem mass spectrometry (FIA-MS/MS) is a widely adopted technique for the rapid screening and quantification of acylcarnitines, including stearoylcarnitine, in biological matrices like dried blood spots (DBS) and plasma nih.govtestcatalog.orgthermofisher.comthermofisher.com. This method offers high throughput, minimal sample consumption, and is often employed in newborn screening programs nih.govthermofisher.comthermofisher.com. FIA-MS/MS typically utilizes electrospray ionization (ESI) in positive ion mode. While effective for rapid profiling, FIA-MS/MS can face challenges in distinguishing isobaric compounds without prior derivatization, necessitating careful method optimization nih.govloinc.org.

Key Findings and Performance Metrics:

Linearity and Reproducibility: Studies have demonstrated good linearity (R² > 0.95) and reproducibility (RSD ~10%) for acylcarnitines analyzed via FIA-MS/MS nih.gov.

Limits of Quantitation (LOQs): LOQs achieved are generally lower than the normal ranges for clinical diagnosis nih.gov.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced chromatographic separation, leading to improved resolution of acylcarnitine isomers and more accurate quantification compared to FIA-MS/MS alone nih.govresearchgate.net. This technique is valuable for both clinical diagnostics and research, particularly when detailed analysis of specific acylcarnitine species or confirmation of screening results is required nih.govresearchgate.net. Methods employing hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS have shown promise for separating acylcarnitines without derivatization, achieving good imprecision (within-run < 6%, between-run < 17%) and high recoveries (85-110%) researchgate.net.

Key Findings and Performance Metrics:

Isomer Separation: UPLC-MS/MS methods can effectively separate constitutional isomers and diastereomeric acylcarnitines, providing greater analytical specificity nih.govresearchgate.net.

Quantitative Accuracy: This technique allows for precise and accurate quantification, essential for research into metabolic pathways and disease mechanisms nih.gov.

Paper Spray Mass Spectrometry

Paper spray mass spectrometry (PS-MS) is an ambient ionization technique that allows for rapid, direct analysis of samples with minimal or no sample preparation, making it attractive for clinical applications nih.govnih.gov. For this compound analysis in matrices like serum or blood, dried spots on chromatography paper are directly analyzed nih.gov. PS-MS is noted for its simplicity, low cost, and speed, with studies reporting good linearity (correlation coefficients > 0.99 for many acylcarnitines) and satisfactory accuracy (mean accuracy ~98.9%) and precision (RSD ~1%) nih.govnih.gov.

Key Findings and Performance Metrics:

Speed and Simplicity: Enables rapid analysis without the need for extensive sample pretreatment, separation, or derivatization nih.govnih.gov.

Sensitivity: Achieves limits of detection (LODs) suitable for clinical diagnostics nih.gov.

Mass Spectrometry Imaging (MSI)

Mass spectrometry imaging (MSI) provides spatial distribution information of metabolites directly from tissue sections, allowing researchers to visualize the localization of this compound within complex biological environments nih.govresearchgate.netaacrjournals.orgnih.gov. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI have been used to map this compound in tissue samples, including breast tumor xenografts and prostate cancer tissues nih.govresearchgate.netaacrjournals.orgnih.gov. These studies have revealed that this compound can be heterogeneously distributed and may colocalize with specific regions, such as hypoxic areas in tumors nih.govresearchgate.netnih.gov.

Key Findings and Applications:

Spatial Localization: this compound has been identified and mapped in various tumor microenvironments, correlating with specific pathological features nih.govresearchgate.netaacrjournals.orgnih.gov.

Biomarker Discovery: MSI offers a powerful tool for identifying molecular changes associated with disease progression by mapping metabolite distributions aacrjournals.orgnih.gov.

Sample Preparation Approaches

Effective sample preparation is critical for the successful analysis of this compound, influencing the efficiency of extraction, ionization, and separation.

Derivatization and Non-Derivatization Methods

Two primary approaches are employed for sample preparation: derivatization and non-derivatization.

Derivatization Methods: Derivatization involves chemically modifying the analyte to enhance its analytical properties, such as improving ionization efficiency, chromatographic separation, and MS fragmentation patterns nih.govresearchgate.netfaimallusr.comresearchgate.netacs.org. Common derivatization agents include pentafluorophenacyl trifluoromethanesulfonate, which converts acylcarnitines into their pentafluorophenacyl esters researchgate.netacs.orgnih.govresearchgate.net. Derivatization is particularly useful for distinguishing isobaric compounds and improving the sensitivity and specificity of the analysis nih.govloinc.org. However, these methods can be more time-consuming and may introduce the risk of acylcarnitine hydrolysis nih.govresearchgate.net.

Non-Derivatization Methods: Non-derivatization methods aim to analyze analytes directly without chemical modification, offering advantages in terms of speed and simplicity nih.govthermofisher.comthermofisher.comnih.gov. Techniques like paper spray MS and certain UPLC-MS/MS or FIA-MS/MS protocols can effectively analyze underivatized this compound and other acylcarnitines nih.govresearchgate.netnih.gov. While simpler, these methods may require more sophisticated MS instrumentation to resolve isobaric interferences nih.govloinc.org.

Comparison of Methods:

| Feature | Derivatization Methods | Non-Derivatization Methods |

| Advantages | Enhanced ionization, improved separation, better specificity | Faster, simpler, less labor-intensive |

| Disadvantages | Time-consuming, potential for hydrolysis, extra reagents needed | May struggle with isobaric compounds, potentially lower sensitivity |

| Applications | Confirmation analysis, distinguishing isomers, complex matrices | High-throughput screening, rapid analysis, simpler matrices |

| Examples | Pentafluorophenacyl ester formation acs.orgnih.govresearchgate.net | Paper Spray MS nih.govnih.gov, HILIC-MS/MS researchgate.net, direct FIA-MS/MS thermofisher.comthermofisher.com |

Automated Extraction Procedures